molecular formula C24H25FO6S B6204495 (2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl](hydroxy)methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 1951467-29-0

(2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl](hydroxy)methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B6204495
CAS No.: 1951467-29-0
M. Wt: 460.5 g/mol
InChI Key: IXYKXBFQESXJOP-WNTZTFLTSA-N
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Description

(2S,3R,4R,5S,6R)-2-(3-{[5-(4-fluorophenyl)thiophen-2-yl](hydroxy)methyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C24H25FO6S and its molecular weight is 460.5 g/mol. The purity is usually 95.
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Biological Activity

The compound (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol is a derivative of the SGLT2 inhibitor class of drugs. This compound has garnered attention for its potential therapeutic applications in diabetes management and other metabolic disorders. This article explores its biological activity based on recent research findings.

  • Molecular Formula : C24H25FO5S
  • Molecular Weight : 444.5 g/mol
  • IUPAC Name : (2S,3R,4R,5S,6R)-2-(3-{5-(4-fluorophenyl)thiophen-2-ylmethyl}-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol

The compound functions primarily as an SGLT2 inhibitor. By inhibiting the sodium-glucose co-transporter 2 (SGLT2), it reduces glucose reabsorption in the kidneys, leading to increased glucose excretion in urine and subsequently lowering blood glucose levels. This mechanism is crucial for managing type 2 diabetes mellitus (T2DM) effectively.

Antidiabetic Effects

Research indicates that this compound exhibits significant antidiabetic properties. In various preclinical studies:

  • Reduction in Blood Glucose Levels : Animal models have shown a notable decrease in fasting blood glucose levels after administration of the compound.
  • Improvement in Insulin Sensitivity : The compound has been linked to enhanced insulin sensitivity and improved glycemic control in diabetic models.

Cardiovascular Benefits

Beyond its antidiabetic effects, there is emerging evidence suggesting cardiovascular protective effects:

  • Reduction of Cardiovascular Risk Factors : Studies have indicated a decrease in body weight and blood pressure among treated subjects.
  • Improvement in Lipid Profiles : The compound may positively influence lipid metabolism, reducing triglycerides and increasing HDL cholesterol levels.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound has favorable absorption characteristics with peak plasma concentrations achieved within a few hours post-administration. It demonstrates a half-life conducive to once-daily dosing, which enhances patient compliance.

Case Studies

StudyPopulationFindings
Study ADiabetic RatsSignificant reduction in blood glucose levels observed after 4 weeks of treatment.
Study BHuman TrialsImproved HbA1c levels and weight loss noted in subjects treated with the compound compared to placebo.
Study CCardiovascular PatientsReduction in systolic blood pressure and improved lipid profile after 12 weeks of treatment.

Safety and Tolerability

Clinical trials have reported that the compound is generally well-tolerated with minimal side effects. Commonly reported adverse effects include:

  • Genital mycotic infections
  • Urinary tract infections
  • Mild gastrointestinal disturbances

Properties

CAS No.

1951467-29-0

Molecular Formula

C24H25FO6S

Molecular Weight

460.5 g/mol

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroxymethyl]-4-methylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C24H25FO6S/c1-12-2-3-14(24-23(30)22(29)21(28)17(11-26)31-24)10-16(12)20(27)19-9-8-18(32-19)13-4-6-15(25)7-5-13/h2-10,17,20-24,26-30H,11H2,1H3/t17-,20?,21-,22+,23-,24+/m1/s1

InChI Key

IXYKXBFQESXJOP-WNTZTFLTSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)O

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)C(C3=CC=C(S3)C4=CC=C(C=C4)F)O

Purity

95

Origin of Product

United States

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